

# Application Notes and Protocols: Descartes-08

## Manufacturing and Quality Control

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: CT-08

Cat. No.: B15599432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Descartes-08 is an investigational, autologous, mRNA-engineered chimeric antigen receptor T-cell (CAR-T) therapy targeting B-cell maturation antigen (BCMA).<sup>[1][2]</sup> Developed by Cartesian Therapeutics, this innovative approach to CAR-T therapy is designed for the treatment of autoimmune diseases such as Myasthenia Gravis (MG).<sup>[1][3]</sup> A key feature of Descartes-08 is the use of messenger RNA (mRNA) to transiently express the anti-BCMA CAR, which avoids genomic integration and the need for preconditioning chemotherapy.<sup>[4][5]</sup> This characteristic, combined with a favorable safety profile, allows for outpatient administration.<sup>[2][5]</sup> The manufacturing process is conducted at Cartesian's own state-of-the-art cGMP facility.<sup>[6]</sup>

These application notes provide a detailed overview of the putative manufacturing process and quality control assays for Descartes-08, based on established principles of mRNA CAR-T cell production.

## Principle of Descartes-08 Therapy

Descartes-08 leverages the patient's own T-cells, which are collected and engineered ex vivo to express a CAR that recognizes BCMA.<sup>[1]</sup> BCMA is a protein found on the surface of plasma cells and plasmablasts, which are implicated in the production of autoantibodies in many autoimmune diseases.<sup>[7]</sup> By targeting BCMA, Descartes-08 aims to deplete these antibody-

producing cells. The use of mRNA for CAR expression results in a transient effect, with the CAR expression lasting for a limited time, which may contribute to its safety profile.[4]

## Manufacturing Process Overview

The manufacturing of Descartes-08 is a multi-step process that begins with the collection of a patient's T-cells and culminates in a cryopreserved cell therapy product ready for infusion. The entire process is performed under stringent cGMP conditions to ensure product safety, purity, and potency.

## Experimental Protocol: Descartes-08 Manufacturing

### 1. Leukapheresis and T-Cell Isolation:

- Objective: To collect peripheral blood mononuclear cells (PBMCs) from the patient and isolate the T-cell fraction.
- Procedure:
  - Patient undergoes a standard leukapheresis procedure to collect a sufficient volume of PBMCs.
  - The leukapheresis product is transported to the cGMP manufacturing facility.
  - T-cells are isolated from the PBMC population using immunomagnetic selection (e.g., using anti-CD4 and anti-CD8 antibodies conjugated to magnetic beads). This can be performed using a closed, automated system to minimize contamination.

### 2. T-Cell Activation:

- Objective: To stimulate the T-cells to proliferate and become receptive to mRNA transfection.
- Procedure:
  - Isolated T-cells are cultured in a serum-free T-cell expansion medium.
  - The T-cells are activated using anti-CD3 and anti-CD28 antibody-coated beads or a soluble antibody complex.

- Activation is typically carried out for 24-48 hours.

### 3. mRNA CAR Engineering (Electroporation):

- Objective: To introduce the anti-BCMA CAR-encoding mRNA into the activated T-cells.
- Procedure:
  - A sterile, single-use electroporation cuvette is prepared with the activated T-cells and the in vitro transcribed anti-BCMA CAR mRNA.
  - Electroporation is performed using a validated instrument with optimized parameters (voltage, pulse width, number of pulses) to ensure high transfection efficiency and cell viability.
  - Immediately following electroporation, the cells are transferred to a culture vessel with fresh expansion medium.

### 4. Ex Vivo Expansion:

- Objective: To expand the population of engineered CAR-T cells to achieve the target therapeutic dose.
- Procedure:
  - The mRNA-transfected T-cells are cultured in a bioreactor in a specialized T-cell expansion medium supplemented with cytokines such as IL-2, IL-7, and/or IL-15.
  - Cell density, viability, and expansion are monitored regularly. The culture is maintained for a period sufficient to reach the desired cell number, typically ranging from 7 to 14 days.

### 5. Harvest and Formulation:

- Objective: To harvest the expanded CAR-T cells and formulate them in a cryopreservation solution.
- Procedure:

- The expanded Descartes-08 cells are harvested from the bioreactor.
- The cells are washed to remove residual culture medium and cytokines.
- The final cell product is formulated in a cryoprotectant medium (e.g., containing human serum albumin and dimethyl sulfoxide - DMSO).

## 6. Cryopreservation and Storage:

- Objective: To cryopreserve the final product for storage and shipment.
- Procedure:
  - The formulated Descartes-08 product is aliquoted into cryopreservation bags.
  - The bags are subjected to a controlled-rate freezing process.
  - The cryopreserved product is stored in the vapor phase of liquid nitrogen (-150°C or below) until shipment to the clinical site.

## Quality Control

A comprehensive quality control (QC) program is essential to ensure the safety, purity, identity, and potency of each batch of Descartes-08.<sup>[8]</sup> Testing is performed on the starting materials, at various in-process stages, and on the final product.<sup>[9]</sup>

## Table 1: Quality Control Assays for Descartes-08

| Parameter                                          | Assay                                                | Specification (Illustrative)                                               | Purpose                                                               |
|----------------------------------------------------|------------------------------------------------------|----------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Identity                                           | Flow Cytometry                                       | $\geq 80\%$ CD3+ T-cells                                                   | To confirm the product consists primarily of T-cells.                 |
| Flow Cytometry                                     | Presence of CAR expression on the cell surface       | To confirm the identity of the engineered CAR-T cells.                     |                                                                       |
| Purity                                             | Flow Cytometry                                       | $\leq 5\%$ B-cells (CD19+),<br>$\leq 1\%$ Monocytes (CD14+)                | To ensure the absence of contaminating cell populations.              |
| Gram Stain & Endotoxin                             | Negative                                             | To ensure the absence of microbial contamination.                          |                                                                       |
| Mycoplasma Testing                                 | Negative                                             | To ensure the absence of mycoplasma contamination.                         |                                                                       |
| Potency                                            | Cytotoxicity Assay                                   | $\geq 20\%$ specific lysis of BCMA-expressing target cells                 | To measure the ability of the CAR-T cells to kill target cells.       |
| Cytokine Release Assay (e.g., IFN- $\gamma$ ELISA) | Reportable value                                     | To assess the functional response of CAR-T cells upon antigen recognition. |                                                                       |
| Viability & Cell Count                             | Automated Cell Counter (e.g., Trypan Blue exclusion) | $\geq 80\%$ viability                                                      | To ensure a sufficient number of live cells for the therapeutic dose. |
| Reportable total viable cell count                 | To determine the final product dose.                 |                                                                            |                                                                       |

|        |                                         |           |                                            |
|--------|-----------------------------------------|-----------|--------------------------------------------|
| Safety | Sterility Testing (e.g.,<br>BacT/ALERT) | No growth | To ensure the final<br>product is sterile. |
|--------|-----------------------------------------|-----------|--------------------------------------------|

## Signaling Pathways and Workflows

### BCMA Signaling in Target Cells

B-cell maturation antigen (BCMA) is a member of the tumor necrosis factor receptor superfamily. Its natural ligands, B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL), play crucial roles in the survival and proliferation of plasma cells.[10] The binding of these ligands to BCMA activates several downstream signaling pathways, including NF- $\kappa$ B and AKT, which promote cell survival.[10]



[Click to download full resolution via product page](#)

Caption: Simplified BCMA signaling pathway in a target plasma cell.

## Descartes-08 Manufacturing Workflow

The overall manufacturing process for Descartes-08 follows a logical progression from patient cell collection to the final engineered T-cell product.



[Click to download full resolution via product page](#)

Caption: High-level overview of the Descartes-08 manufacturing workflow.

## Descartes-08 Mechanism of Action

Once infused into the patient, Descartes-08 CAR-T cells recognize and eliminate BCMA-expressing cells. This interaction triggers the activation of the CAR-T cell, leading to the destruction of the target cell.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Descartes-08 leading to target cell elimination.

## Clinical Trial Data Summary

Clinical trials of Descartes-08 in patients with Myasthenia Gravis have demonstrated promising efficacy and a favorable safety profile.[3][10]

## Table 2: Summary of Key Clinical Endpoints (Phase 2b Trial)

| Endpoint                                                       | Descartes-08 Group | Placebo Group | Significance |
|----------------------------------------------------------------|--------------------|---------------|--------------|
| Primary Endpoint: ≥5-point improvement in MGC Score at Month 3 | 71% (10/14)        | 25% (3/12)    | p=0.018      |
| Average MG-ADL Reduction at Month 4                            | 5.5 ( $\pm 1.1$ )  | Not Reported  | -            |
| Average MG-ADL Reduction at Month 12                           | 4.8 ( $\pm 1.4$ )  | Not Reported  | -            |
| Minimum Symptom Expression (MSE) at Month 6                    | 33% (4/12)         | Not Reported  | -            |

MGC: Myasthenia Gravis Composite; MG-ADL: Myasthenia Gravis-Activities of Daily Living. Data from heavily pretreated, highly symptomatic patients.[\[10\]](#)[\[11\]](#)

Notably, there have been no reported cases of cytokine release syndrome (CRS) or immune effector cell-associated neurotoxicity syndrome (ICANS) in the clinical trials.[\[3\]](#)[\[5\]](#)

## Conclusion

The manufacturing and quality control of Descartes-08 represent a sophisticated process designed to deliver a safe and effective mRNA-based CAR-T cell therapy. The use of transient mRNA technology distinguishes it from conventional DNA-based CAR-T therapies and may underpin its favorable safety profile. The detailed protocols and quality control measures outlined here, based on established methodologies, are critical for the consistent production of this promising therapeutic for autoimmune diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cartesiantherapeutics.com [cartesiantherapeutics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cgtlive.com [cgtlive.com]
- 4. Determinants of Response and Mechanisms of Resistance of CAR T-cell Therapy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechhunter.com [biotechhunter.com]
- 6. Cartesian Therapeutics Establishes New Corporate [globenewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. wearecellix.com [wearecellix.com]
- 10. CAR-T-Cell Therapy in Multiple Myeloma: B-Cell Maturation Antigen (BCMA) and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Descartes-08 Manufacturing and Quality Control]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599432#descartes-08-manufacturing-process-and-quality-control>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)